Didemnin C

Description

Properties

CAS No. |

77327-06-1 |

|---|---|

Molecular Formula |

C52H82N6O14 |

Molecular Weight |

1015.2 g/mol |

IUPAC Name |

(2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide |

InChI |

InChI=1S/C52H82N6O14/c1-15-30(8)42-40(60)26-41(61)72-45(29(6)7)44(62)31(9)46(63)53-36(23-27(2)3)50(67)58-22-16-17-37(58)51(68)57(13)39(25-34-18-20-35(70-14)21-19-34)52(69)71-33(11)43(48(65)54-42)55-47(64)38(24-28(4)5)56(12)49(66)32(10)59/h18-21,27-33,36-40,42-43,45,59-60H,15-17,22-26H2,1-14H3,(H,53,63)(H,54,65)(H,55,64)/t30-,31-,32-,33+,36-,37-,38+,39-,40-,42+,43-,45-/m0/s1 |

InChI Key |

ZRSXZCRRAOVIJD-KNKJEZLASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@H](C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Profile of Didemnin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin (B1252692) C, a member of the cyclic depsipeptide family of natural products, has garnered significant interest within the scientific community for its potent biological activities. Isolated from marine tunicates of the genus Trididemnum, this complex molecule exhibits a range of effects including antiviral, immunosuppressive, and antineoplastic properties. This technical guide provides an in-depth exploration of the chemical structure of Didemnin C, supported by quantitative data, detailed experimental protocols for its study, and a visualization of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the fields of natural product chemistry, pharmacology, and drug discovery and development.

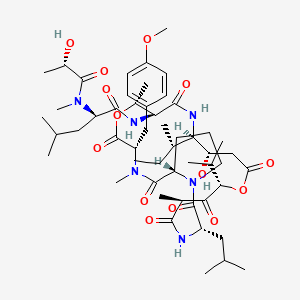

Chemical Structure and Properties of this compound

This compound is a complex cyclic depsipeptide characterized by a macrocyclic ring and a linear peptide side chain. Its chemical identity is defined by the following parameters:

| Property | Value |

| Molecular Formula | C₅₂H₈₂N₆O₁₄[1] |

| IUPAC Name | (2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[[(2S)-2-hydroxypropanoyl]-methylamino]-4-methylpentanamide[1] |

| CAS Number | 77327-06-1[1] |

| Molecular Weight | 1015.2 g/mol [1] |

| Exact Mass | 1014.58890131 Da[1] |

The structure of this compound is closely related to other members of the didemnin family, such as the well-studied Didemnin B. The core structure consists of a 23-membered depsipeptide ring.

Quantitative Data

Spectroscopic Data

Note: For reference, the related compound Didemnin B has been extensively characterized by NMR and X-ray crystallography.

Mass spectrometry is another critical tool for the characterization of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through the analysis of fragmentation patterns. Common fragmentation patterns for depsipeptides involve the cleavage of amide and ester bonds within the macrocycle and the side chain.

Biological Activity

Didemnins (B1670499), including this compound, are known for their potent biological activities. While specific IC₅₀ values for this compound are not as widely reported as for Didemnin B, the didemnin class of compounds consistently demonstrates high potency in various assays. For comparative purposes, the following table includes representative IC₅₀ values for the closely related Didemnin B.

| Assay Type | Cell Line/Target | IC₅₀ of Didemnin B (Representative Values) |

| Cytotoxicity | P388 murine leukemia | ~1.1 ng/mL |

| Human Tumor Stem Cells | 4.2 x 10⁻³ µg/mL (continuous exposure) | |

| Immunosuppression | Lymphocyte protein synthesis | 190 ng/mL |

| Concanavalin A stimulated blastogenesis | 50 pg/mL | |

| Alloantigen stimulated blastogenesis | <10 pg/mL |

Experimental Protocols

Isolation and Purification of Didemnins

The following is a general protocol for the isolation of didemnins from the marine tunicate Trididemnum solidum, which can be adapted for the purification of this compound.

-

Extraction: The collected tunicate is typically freeze-dried and then extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v).

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on polarity.

-

Chromatography:

-

Flash Column Chromatography: The organic-soluble fraction is first subjected to C18 flash column chromatography using a water and methanol gradient.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reversed-phase HPLC (e.g., using a C18 column) with a gradient of methanol and water, often with a small amount of trifluoroacetic acid (TFA).

-

-

Characterization: The purified compounds are then characterized by mass spectrometry and NMR spectroscopy to confirm their identity and purity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

MTT Addition: Add 0.5 mg/mL of MTT to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the supernatant and dissolve the purple formazan crystals in DMSO.

-

Absorbance Measurement: Read the absorbance at 540 nm with a reference wavelength of 655 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.

-

IC₅₀ Calculation: The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Immunosuppressive Assay (Mixed Lymphocyte Reaction)

The mixed lymphocyte reaction (MLR) assesses the T-cell proliferative response to alloantigens and is a common method to evaluate the immunosuppressive potential of a compound.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors.

-

One-Way MLR Setup: Inactivate the "stimulator" PBMCs from one donor by irradiation.

-

Co-culture: Co-culture the "responder" PBMCs from the second donor with the inactivated stimulator cells at a 1:1 ratio in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the co-cultures.

-

Incubation: Incubate the plates for 5 days.

-

Proliferation Measurement: Assess T-cell proliferation. This can be done by measuring the incorporation of ³H-thymidine or by using a dye dilution assay (e.g., with CFSE) and analyzing by flow cytometry.

-

IC₅₀ Calculation: The IC₅₀ is the concentration of this compound that inhibits T-cell proliferation by 50% compared to the untreated control.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for the antineoplastic and antiviral effects of didemnins is the inhibition of protein synthesis. Didemnins target the eukaryotic elongation factor 1-alpha (eEF1A), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome.

By binding to eEF1A, didemnins stabilize the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, even after GTP hydrolysis. This prevents the release of eEF1A-GDP from the ribosome, which in turn stalls the translocation step of elongation. The ribosome is effectively frozen with the aminoacyl-tRNA in the A-site, leading to a cessation of polypeptide chain elongation and ultimately triggering apoptosis in rapidly dividing cells.

Conclusion

This compound is a potent marine-derived natural product with a complex chemical structure and a well-defined mechanism of action. Its ability to inhibit protein synthesis makes it a valuable lead compound for the development of new anticancer, antiviral, and immunosuppressive agents. This technical guide provides a foundational understanding of this compound, offering detailed information and protocols to aid researchers in their exploration of this and other related compounds. Further investigation into the specific biological activities and potential therapeutic applications of this compound is warranted and will undoubtedly contribute to the advancement of drug discovery.

References

The Microbial Origins and Molecular Assembly of Didemnin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnins (B1670499), a family of cyclic depsipeptides, have garnered significant attention in the scientific community for their potent antiviral and antitumor activities. Initially isolated from marine tunicates, subsequent research has unveiled their true microbial origin, revealing a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the natural source of Didemnin (B1252692) C, a notable member of this family, and delineates its intricate biosynthesis. We will delve into the genetic and enzymatic machinery responsible for its production, present quantitative data on its yield, and provide detailed experimental protocols for its isolation and characterization. Visual representations of the biosynthetic pathway and experimental workflows are included to facilitate a comprehensive understanding.

The Natural Source of Didemnins: A Shift in Paradigm

Didemnins were first discovered in the 1980s, isolated from the Caribbean tunicate of the genus Trididemnum, belonging to the family Didemnidae.[1][2][3] For a considerable time, this marine invertebrate was believed to be the producer of these bioactive compounds. However, a significant breakthrough in the field revealed that the true biosynthetic source of didemnins is not the tunicate itself but rather symbiotic marine α-proteobacteria.[4][5]

Specifically, the bacteria responsible for didemnin synthesis have been identified as Tistrella mobilis and Tistrella bauzanensis. This discovery was pivotal, as it shifted the focus of research from the host organism to its microbial symbionts and opened up new avenues for the sustainable production of these valuable compounds through fermentation. The didemnin biosynthetic gene cluster, denoted as the "did" gene cluster, was identified on a megaplasmid within Tistrella mobilis.

The Biosynthesis of Didemnins: A Hybrid NRPS-PKS Assembly Line

The molecular architecture of didemnins is constructed by a sophisticated enzymatic complex known as a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. This assembly line machinery is responsible for the stepwise condensation of amino acid and keto acid building blocks to form the complex depsipeptide backbone.

The "did" Gene Cluster

The genetic blueprint for didemnin biosynthesis is encoded within the "did" gene cluster. This cluster comprises a series of genes that code for the multi-modular NRPS and PKS enzymes, as well as tailoring enzymes responsible for modifications of the core structure. The organization of the "did" gene cluster is co-linear with the sequence of catalytic events in the biosynthesis, a hallmark of NRPS-PKS systems.

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of the didemnin backbone is a highly orchestrated process involving 13 modules spread across the NRPS and PKS enzymes. The pathway initiates with the loading of a precursor molecule and proceeds through a series of elongation and modification steps.

A unique feature of didemnin biosynthesis is the post-assembly line maturation process. The NRPS-PKS machinery does not directly produce the final didemnin products. Instead, it synthesizes and releases precursor molecules, didemnin X and didemnin Y. These precursors are then converted extracellularly to the final active forms, such as didemnin B.

Below is a DOT language script that generates a diagram illustrating the proposed biosynthetic pathway of didemnins.

Caption: Proposed biosynthetic pathway of didemnins.

Focus on Didemnin C

This compound is one of the naturally occurring analogues in the didemnin family, isolated alongside the more abundant didemnin A and the highly potent didemnin B. Structurally, it is a depsipeptide, characterized by the presence of both peptide and ester bonds in its cyclic framework. While Didemnin B has been the most extensively studied due to its potent biological activity, this compound also contributes to the chemical diversity of this family and is an important subject of study for structure-activity relationship analyses.

Quantitative Data on Didemnin Production

The ability to culture the producing bacteria, Tistrella mobilis, has enabled the quantification of didemnin production under laboratory conditions. This is a significant advantage over relying on collection from the natural tunicate host, which is often limited and unsustainable.

| Didemnin Analogue | Producing Organism | Culture Conditions | Yield | Reference |

| Didemnin B | Tistrella mobilis JCM21370 | Liquid Culture | 7.9 mg/L |

This table will be expanded as more quantitative data on this compound and other analogues become available.

Experimental Protocols

The isolation and purification of didemnins from both their natural tunicate source and bacterial cultures involve a series of chromatographic techniques. Below are generalized protocols based on established methodologies.

Bioassay-Guided Isolation from Tunicate Extract

This protocol outlines a typical procedure for isolating didemnins from the crude extract of the tunicate Trididemnum solidum.

Caption: Experimental workflow for didemnin isolation.

Methodology:

-

Extraction: The tunicate material is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).

-

Initial Fractionation: The crude extract is subjected to C18 flash column chromatography, eluting with a gradient of water and methanol.

-

Bioassay and Fraction Selection: The collected fractions are tested for their biological activity (e.g., anti-inflammatory or cytotoxic assays). The most active fractions are selected for further purification.

-

High-Performance Liquid Chromatography (HPLC): The active fraction is further purified using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of methanol and water with 0.05% trifluoroacetic acid) to yield the pure didemnin analogues.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including NMR and mass spectrometry.

Culturing Tistrella mobilis for Didemnin Production

The following protocol provides a general method for culturing Tistrella mobilis to produce didemnins.

Methodology:

-

Strain Activation: A frozen glycerol (B35011) stock of Tistrella mobilis is streaked onto a suitable agar (B569324) medium (e.g., 74NA Petri dishes) and incubated at 30°C until well-formed colonies appear.

-

Seed Culture: A single colony is picked and inoculated into a flask containing the appropriate liquid medium. The culture is incubated with shaking (e.g., 200 RPM).

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. The culture is incubated under the same conditions for a specified period to allow for didemnin production.

-

Extraction and Purification: The culture broth and/or cells are extracted with an organic solvent, and the didemnins are purified from the extract using the chromatographic methods described in section 5.1.

Conclusion and Future Perspectives

The journey of didemnins from their discovery in a marine tunicate to the elucidation of their bacterial origin and complex biosynthetic pathway is a testament to the advancements in natural product chemistry and molecular biology. The identification of the "did" gene cluster in Tistrella species not only provides a sustainable source for these potent compounds but also opens the door for genetic engineering and the creation of novel didemnin analogues with improved therapeutic properties. Future research will likely focus on optimizing fermentation conditions for enhanced yields, exploring the full chemical diversity of the didemnin family through genomic and metabolomic approaches, and further investigating their mechanisms of action to unlock their full therapeutic potential.

References

- 1. Didemnins [drugfuture.com]

- 2. Didemnin - Wikipedia [en.wikipedia.org]

- 3. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial biosynthesis and maturation of the didemnin anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Didemnin C for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin (B1252692) C is a naturally occurring cyclic depsipeptide that belongs to a larger family of didemnin compounds originally isolated from the marine tunicate Trididemnum solidum. These compounds have garnered significant interest within the scientific community due to their potent and diverse biological activities, including antiviral, immunosuppressive, and antineoplastic properties. Didemnin B, a closely related analog, was the first marine-derived natural product to enter clinical trials for cancer therapy. Didemnin C shares a similar structural backbone and exhibits a range of biological effects, making it a valuable subject for ongoing research in drug discovery and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation in experimental settings. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₈₂N₆O₁₄ | [1][2][3][4] |

| Molecular Weight | 1015.24 g/mol | [1] |

| Exact Mass | 1014.5889 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage (Solid) | Short term (days to weeks): 0-4 °C, dry and dark conditions. Long term (months to years): -20 °C. | |

| Storage (Solutions) | Short term (days to weeks): 0-4 °C. Long term: -20 °C. |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound and related compounds.

Extraction and Purification of Didemnins (B1670499)

The following protocol is a general procedure for the isolation of didemnins from their natural source, the marine tunicate Trididemnum solidum.

a. Extraction

-

Freeze-dry the collected tunicate samples.

-

Extract the lyophilized material with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

-

Concentrate the resulting crude extract under reduced pressure.

b. Purification

-

Initial Fractionation:

-

Subject the crude extract to C₁₈ flash column chromatography.

-

Elute with a gradient of methanol in water.

-

Collect fractions and monitor for biological activity (e.g., anti-inflammatory or cytotoxic).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions using reversed-phase HPLC.

-

Column: A C₁₈ column (e.g., Phenomenex Luna C₁₈(2)) is suitable.

-

Mobile Phase: A gradient of methanol in water with 0.05% trifluoroacetic acid (TFA) is effective.

-

Example Gradient: Start with 60:40 methanol:water and increase to 100% methanol over 65 minutes.

-

Monitor the eluent with a UV detector and collect the peaks corresponding to the didemnins.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line, such as L1210 murine leukemia cells.

-

Cell Plating:

-

Seed L1210 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in a final volume of 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Add the diluted compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a method to assess the antiviral activity of this compound against a susceptible virus.

-

Cell Monolayer Preparation:

-

Seed a suitable host cell line (e.g., Vero cells) in 24-well plates to form a confluent monolayer.

-

-

Virus and Compound Incubation:

-

In separate tubes, mix a known titer of the virus with serial dilutions of this compound.

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

-

Infection:

-

Wash the cell monolayers with PBS and infect with the virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread.

-

Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a crystal violet solution.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ (50% effective concentration).

-

Immunosuppressive Activity (Mixed Lymphocyte Reaction - MLR)

This protocol describes a one-way MLR to evaluate the immunosuppressive potential of this compound.

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (allogeneic).

-

Treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.

-

The untreated PBMCs will be the "responder" cells.

-

-

Co-culture Setup:

-

In a 96-well plate, co-culture the responder and stimulator cells at a 1:1 ratio.

-

Add serial dilutions of this compound to the co-cultures. Include a vehicle control and a positive control (e.g., a known immunosuppressant).

-

-

Incubation:

-

Incubate the plate for 5-7 days at 37°C in a 5% CO₂ atmosphere.

-

-

Proliferation Measurement:

-

Pulse the cultures with a proliferation marker such as ³H-thymidine or BrdU for the final 18-24 hours of incubation.

-

Harvest the cells and measure the incorporation of the marker using a scintillation counter or an ELISA-based method, respectively.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value.

-

Mechanism of Action and Signaling Pathways

Didemnins exert their biological effects through multiple mechanisms, with the inhibition of protein synthesis being a primary mode of action. While much of the detailed mechanistic work has been conducted on Didemnin B, the structural similarity suggests a comparable mechanism for this compound.

Inhibition of Protein Synthesis

Didemnins inhibit protein synthesis by targeting the eukaryotic elongation factor 1-alpha (eEF1A). They stabilize the interaction of eEF1A with the ribosome, which in turn prevents the binding of the elongation factor 2 (eEF2) and subsequent translocation of the nascent polypeptide chain. This leads to an arrest of protein synthesis.

Modulation of mTORC1 Signaling

Recent studies on didemnins have also implicated their involvement in the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, Didemnin B has been shown to activate mTORC1. This activation is thought to be an indirect consequence of the inhibition of protein synthesis, which leads to the degradation of REDD1, a negative regulator of mTORC1. The activation of mTORC1 can have downstream effects on cell growth, proliferation, and apoptosis.

Conclusion

This compound is a potent marine natural product with a well-defined set of physicochemical properties and significant biological activities. Its mechanisms of action, primarily through the inhibition of protein synthesis and modulation of key signaling pathways like mTORC1, make it a valuable tool for cancer research and drug development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. As with any natural product, further research into its bioavailability, toxicity profile, and potential for synthetic modification will be crucial in translating its promising preclinical activity into clinical applications.

References

An In-depth Technical Guide to the Depsipeptide Core of Didemnin C

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the depsipeptide core of Didemnin (B1252692) C, a member of the potent didemnin family of marine-derived natural products. We will explore its chemical structure, mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation.

Introduction to the Didemnin Family

The didemnins (B1670499) are a class of cyclic depsipeptides first isolated in 1978 from the Caribbean tunicate (Trididemnum solidum)[1][2]. These compounds have garnered significant interest due to their broad spectrum of potent biological activities, including antitumor, antiviral, and immunosuppressive properties[1][2][3]. The family includes several members, such as Didemnins A, B, and C, which share a common macrocyclic core but differ in their linear peptide side chains. Didemnin B, the most extensively studied analog, was the first marine natural product to enter human clinical trials for cancer, though its development was halted due to a narrow therapeutic window. This has led to the development of derivatives like Plitidepsin (dehydrodidemnin B), which has received approval for treating multiple myeloma, underscoring the therapeutic potential of the didemnin core scaffold.

Didemnin C is structurally defined as N-(2-hydroxy-1-oxopropyl)-Didemnin A. The focus of this guide is the macrocyclic depsipeptide core that is fundamental to the biological activity of the entire class.

The Depsipeptide Core: Structure and Mechanism of Action

The defining feature of the didemnins is their large cyclic depsipeptide structure, which incorporates both amide and ester linkages within its macrocyclic ring. This complex architecture is essential for its biological function.

Mechanism of Action: Targeting eEF1A

The primary molecular target for the didemnin core is the eukaryotic elongation factor 1A (eEF1A). eEF1A is a crucial GTPase that facilitates protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.

The didemnin core exerts its inhibitory effect through a precise mechanism:

-

Binding: It binds to a common allosteric site at the interface of domains I and III of eEF1A within the eEF1A-GTP-aa-tRNA ternary complex.

-

Conformational Trapping: This binding event locks eEF1A in its GTPase-activated conformation, even after GTP hydrolysis has occurred.

-

Stalling Translation: By stabilizing this complex on the ribosome, the didemnin core prevents the release of eEF1A-GDP, which is a necessary step for the accommodation of the aa-tRNA into the A-site and subsequent peptide bond formation. This effectively stalls the process of translation elongation, leading to the inhibition of protein synthesis.

This inhibition of protein synthesis disproportionately affects rapidly proliferating cells, such as cancer cells, which rely on high rates of protein production, and also disrupts viral replication, which hijacks the host cell's translational machinery.

References

Potential Therapeutic Targets of Didemnin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins (B1670499) are a class of cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum. Among these, Didemnin (B1252692) C, a close analog of the well-studied Didemnin B, has garnered interest for its potent biological activities, including antiviral, immunosuppressive, and antineoplastic properties[1][2]. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Didemnin C, with a focus on its molecular mechanisms of action. While much of the detailed mechanistic and quantitative data has been generated for Didemnin B, the structural and functional similarities between these molecules allow for strong inferences to be made regarding the therapeutic targets of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Core Therapeutic Target: Eukaryotic Elongation Factor 1A (eEF1A)

The primary and most well-characterized therapeutic target of the didemnin family, including this compound, is the eukaryotic elongation factor 1A (eEF1A)[3][4]. eEF1A is a crucial GTP-binding protein responsible for the delivery of aminoacyl-tRNAs to the A-site of the ribosome during protein synthesis[5].

Mechanism of Action: Inhibition of Protein Synthesis

Didemnins exert their potent cytotoxic effects primarily through the inhibition of protein synthesis. This occurs at the elongation step of translation. The proposed mechanism involves the binding of didemnins to the GTP-bound form of eEF1A. This binding stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, which in turn prevents the subsequent translocation of the peptidyl-tRNA from the A-site to the P-site, a step that is dependent on another elongation factor, eEF2. By locking the elongation complex in a pre-translocation state, didemnins effectively halt protein synthesis, leading to cell cycle arrest and apoptosis. It has been noted that the shorter side chain in Didemnins A and C, compared to Didemnin B, may account for a comparatively lower potency.

Secondary and Potential Therapeutic Targets

While eEF1A is the primary target, research on Didemnin B has revealed other potential targets and downstream effects that are likely relevant to this compound.

Palmitoyl-Protein Thioesterase 1 (PPT1)

Studies on Didemnin B have identified palmitoyl-protein thioesterase 1 (PPT1) as a direct binding partner. PPT1 is a lysosomal enzyme involved in the depalmitoylation of proteins. Inhibition of PPT1 by Didemnin B, in conjunction with eEF1A inhibition, has been shown to induce rapid and selective apoptosis in certain cancer cell lines. This dual-targeting mechanism may contribute to the potent anticancer activity of the didemnin family.

Modulation of Signaling Pathways: The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of protein synthesis, a primary effect of didemnins, is a known upstream regulator of the mTORC1 complex. While direct binding of didemnins to mTOR components has not been demonstrated, the downstream effects of protein synthesis inhibition, such as cellular stress and amino acid deprivation signals, can lead to the modulation of mTOR activity. The mTOR pathway integrates various cellular signals to control protein synthesis, and conversely, its activity is sensitive to perturbations in the translation machinery.

Quantitative Data

The majority of available quantitative data pertains to Didemnin B. Given the structural similarity, the relative potencies are expected to be comparable, although this compound is generally considered to be slightly less potent.

| Compound | Target/Assay | Value | Cell Line/System | Reference |

| Didemnin B | eEF1A-Ribosome Complex Binding (Kd) | 4 µM | In vitro | |

| Didemnin B | Protein Synthesis Inhibition (IC50) | ~0.1 µM | In vitro (Reticulocyte lysate) | |

| Didemnin B | Cytotoxicity (IC50) | 4.2 x 10⁻³ µg/mL (continuous exposure) | Human Tumor Stem Cell Assay | |

| Didemnin B | Cytotoxicity (IC50) | 46 x 10⁻³ µg/mL (1-hour exposure) | Human Tumor Stem Cell Assay | |

| Dehydrodidemnin B | Cytotoxicity (IC50) | 10⁻⁸ M | Human Colon Carcinoma Cell Lines |

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of research findings. Below are generalized workflows for key experiments used in the study of didemnins.

Target Identification via Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule like this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the translation of a reporter mRNA in a cell-free system.

Signaling Pathways

This compound and the Protein Synthesis Elongation Pathway

The direct impact of this compound is on the machinery of protein synthesis. The following diagram illustrates the key steps of translational elongation and the point of inhibition by this compound.

This compound and the mTOR Signaling Pathway

The inhibition of protein synthesis by this compound can indirectly influence the mTOR signaling pathway, a master regulator of cell growth. This diagram illustrates a potential mechanism of this interplay.

Conclusion

This compound, along with other members of the didemnin family, represents a class of potent natural products with significant therapeutic potential, particularly in oncology. The primary therapeutic target is unequivocally eEF1A, leading to a robust inhibition of protein synthesis. Further research into secondary targets like PPT1 and the intricate downstream effects on signaling pathways such as mTOR will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutic strategies. The provided data and experimental frameworks serve as a guide for researchers and drug development professionals to further explore the therapeutic utility of this compound.

References

- 1. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural products as probes of cell biology: 20 years of didemnin research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity of Didemnin C: A Technical Guide to Structural Elucidation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnin (B1252692) C, a member of the cyclic depsipeptide family of natural products, has garnered significant attention for its potent biological activities. The intricate macrocyclic architecture of these molecules presents a formidable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for unambiguously determining the constitution and stereochemistry of such complex natural products. This in-depth technical guide outlines the comprehensive NMR-based strategies and methodologies required for the structural elucidation of Didemnin C. While a complete, publicly available dataset of assigned NMR signals for this compound is not available, this guide provides a thorough framework of the experimental protocols and data interpretation central to this process, illustrated with representative data and workflows applicable to the didemnin class of molecules.

Introduction to this compound and the Role of NMR

Didemnins are a class of cyclic depsipeptides first isolated from the marine tunicate Trididemnum solidum. These compounds exhibit a range of biological activities, including antiviral, immunosuppressive, and antitumor properties. This compound is a notable member of this family, characterized by a complex macrocyclic core and a side chain containing various amino acid residues. The precise determination of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward analogs with improved therapeutic profiles.

NMR spectroscopy is the cornerstone of the structural elucidation of natural products like this compound. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the molecular puzzle, establishing atom-to-atom connectivity, identifying constituent amino acid residues, determining their sequence, and defining the overall stereochemistry.

The NMR-Driven Structural Elucidation Workflow

The structural elucidation of a complex molecule like this compound via NMR is a systematic process. It begins with the acquisition of a series of high-resolution NMR spectra, followed by a meticulous analysis to build up the structure fragment by fragment.

Experimental Protocols for NMR Analysis

Detailed experimental protocols are crucial for acquiring high-quality NMR data. The following outlines typical procedures for the analysis of depsipeptides like this compound.

Sample Preparation

-

Sample Purity: The sample of this compound should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to minimize solvent signals in ¹H NMR spectra. Common choices for peptides and depsipeptides include deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The selection depends on the solubility of the compound.

-

Concentration: A concentration of 1-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used for standard 5 mm NMR tubes.

NMR Spectrometer and Parameters

-

Spectrometer: High-field NMR spectrometers (500 MHz or higher) are recommended to achieve better signal dispersion and sensitivity, which is essential for resolving the complex spectra of molecules like this compound.

-

Temperature: NMR experiments are usually conducted at a constant temperature, typically 298 K (25 °C), to ensure the stability of the sample and the reproducibility of the chemical shifts.

-

1D NMR Spectra:

-

¹H NMR: A standard pulse sequence is used. Key parameters include the spectral width (typically -2 to 12 ppm), acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0 to 220 ppm) is necessary.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): A standard gradient-enhanced COSY (gCOSY) sequence is used to detect ¹H-¹H scalar couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is optimized to detect long-range ¹H-¹³C correlations (typically over 2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment with a specific mixing time (e.g., 200-800 ms) is used to detect through-space correlations between protons.

-

Data Presentation and Interpretation

The systematic interpretation of the various NMR spectra is the core of the structural elucidation process.

1D NMR Data: The Foundation

The ¹H NMR spectrum provides the initial overview of the proton environment, revealing the number of distinct proton signals, their chemical shifts, multiplicities (splitting patterns), and integrations (relative number of protons). The ¹³C NMR spectrum, in conjunction with DEPT experiments, provides a count of the number of carbon atoms and their types (C, CH, CH₂, CH₃).

2D NMR Data: Building the Molecular Framework

The true power of NMR in structural elucidation comes from 2D correlation experiments, which establish connectivity between atoms.

-

COSY: This experiment is fundamental for identifying coupled protons, typically those separated by two or three bonds. In the context of this compound, COSY spectra are used to trace out the spin systems of the individual amino acid residues (e.g., the Hα-Hβ-Hγ chain in leucine).

-

HSQC: The HSQC spectrum provides a direct correlation between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C chemical shifts for all protonated carbons.

-

HMBC: This is arguably one of the most critical experiments for elucidating the overall structure. HMBC reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are essential for:

-

Connecting the individual amino acid spin systems by observing correlations from α-protons or amide protons to carbonyl carbons of the preceding residue.

-

Establishing the connectivity of the macrocyclic ring structure, including the ester linkages characteristic of depsipeptides.

-

Positioning quaternary carbons, which are not observed in HSQC spectra.

-

-

NOESY: The NOESY experiment provides information about the spatial proximity of protons, irrespective of their bonding arrangement. This is crucial for:

-

Determining the sequence of amino acids by observing NOEs between the α-proton of one residue and the amide proton of the subsequent residue.

-

Establishing the relative stereochemistry of the molecule by identifying which protons are on the same face of the ring or side chains.

-

Defining the three-dimensional conformation of the molecule in solution.

-

Tabulated NMR Data

A comprehensive analysis culminates in the assignment of all ¹H and ¹³C NMR signals to specific atoms in the molecule. This data is typically presented in a tabular format for clarity and ease of comparison. While specific data for this compound is not publicly available, the following table for a related compound illustrates the standard format for presenting such data.

Table 1: Representative ¹H and ¹³C NMR Data for a Didemnin Analog (Illustrative)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |

| Leucine | ||||

| NH | - | 7.8 (d, 8.5) | Hα | C=O (prev. residue), Cα, Cβ |

| Cα | 53.2 | 4.5 (m) | NH, Hβ | C=O, Cβ, Cγ |

| Cβ | 41.5 | 1.7 (m) | Hα, Hγ | Cα, Cγ, Cδ |

| Cγ | 25.0 | 1.5 (m) | Hβ, Hδ | Cβ, Cδ |

| Cδ1 | 22.8 | 0.9 (d, 6.5) | Hγ | Cγ, Cβ |

| Cδ2 | 22.5 | 0.9 (d, 6.5) | Hγ | Cγ, Cβ |

| C=O | 172.1 | - | - | - |

| N-Me-Leucine | ||||

| N-CH₃ | 30.1 | 3.1 (s) | - | Cα, C=O |

| Cα | 60.5 | 4.8 (dd, 9.0, 4.5) | Hβ | C=O, Cβ, N-CH₃ |

| ... | ... | ... | ... | ... |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging but essential undertaking for drug discovery and development. NMR spectroscopy provides a powerful and indispensable toolkit for this purpose. Through the systematic application of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, it is possible to meticulously piece together the molecular architecture, from the individual spin systems of the constituent residues to the overall three-dimensional conformation of the macrocycle. This detailed structural information is fundamental to understanding the molecule's biological activity and provides a roadmap for future synthetic and medicinal chemistry efforts.

Methodological & Application

Application Notes and Protocols for Didemnin C in Protein Synthesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin C is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It belongs to a class of potent natural products that exhibit significant antitumor, antiviral, and immunosuppressive activities. The primary mechanism of action for Didemnins is the inhibition of protein synthesis, making them valuable tools for studying translational control and potential therapeutic agents. This compound, a close analog of the more extensively studied Didemnin B, targets the eukaryotic elongation factor 1-alpha (eEF1A). By binding to eEF1A, this compound stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, which stalls the translocation step of elongation and ultimately halts protein synthesis.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in key assays to study its effects on protein synthesis, including in vitro translation assays, cell-based protein synthesis and viability assays, and ribosome profiling.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of Didemnin B, a closely related analog of this compound, in various cancer cell lines. While specific IC50 values for this compound are less commonly reported, the data for Didemnin B provides a strong indication of the expected potency and can be used as a starting point for determining optimal concentrations for this compound in similar cell lines.

Table 1: In Vitro Protein Synthesis Inhibition of Didemnins

| Compound | Assay System | IC50 |

| Didemnin B | Rabbit Reticulocyte Lysate | ~1 µM |

| Didemnin B | Wheat Germ Extract | ~1 µM |

Note: Data for Didemnin B is often used as a proxy for this compound due to their structural and functional similarities.

Table 2: Cytotoxicity of Didemnin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 0.3 - 1 |

| K562 | Chronic Myelogenous Leukemia | ~1 |

| CEM | Acute Lymphoblastic Leukemia | ~0.5 |

| P388 | Murine Leukemia | ~0.4 |

| L1210 | Murine Leukemia | 0.2 - 0.8 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.[4]

Signaling Pathway

This compound inhibits protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A), a crucial component of the translation machinery. The following diagram illustrates the mechanism of action.

Caption: Mechanism of this compound-mediated protein synthesis inhibition.

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free system, such as a rabbit reticulocyte lysate.

Workflow Diagram:

Caption: Workflow for the in vitro translation inhibition assay.

Protocol:

-

Reagent Preparation:

-

Thaw a commercial rabbit reticulocyte lysate system on ice.

-

Prepare a master mix containing the lysate, reaction buffer, amino acids (including a radiolabeled one like [³⁵S]-methionine or components for a non-radioactive detection method like a luciferase reporter system), and RNase inhibitor.

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Prepare a DMSO-only vehicle control.

-

-

Assay Setup:

-

In a 96-well plate, add the desired volume of the this compound dilutions or vehicle control.

-

Add the master mix to each well.

-

Initiate the translation reaction by adding the reporter mRNA (e.g., luciferase mRNA).

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Detection:

-

For Radiolabeled Amino Acids: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer. Analyze the protein products by SDS-PAGE and autoradiography. Quantify the band intensities to determine the extent of protein synthesis.

-

For Luciferase Reporter: Add the luciferase substrate according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the signal from the this compound-treated samples to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)

This assay measures the rate of newly synthesized proteins in cultured cells treated with this compound.

Workflow Diagram:

Caption: Workflow for the cell-based protein synthesis inhibition assay.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., MCF-7, K562) in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

-

-

Metabolic Labeling:

-

Replace the culture medium with a methionine-free medium containing the same concentrations of this compound or vehicle.

-

After a short incubation (e.g., 30 minutes) to deplete endogenous methionine, add [³⁵S]-methionine to each well.

-

Incubate for a short period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized proteins.

-

-

Cell Lysis and Protein Precipitation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Precipitate the proteins from the cell lysate using trichloroacetic acid (TCA).

-

-

Quantification:

-

Wash the protein pellets to remove unincorporated [³⁵S]-methionine.

-

Resuspend the pellets and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) of the this compound-treated samples to the vehicle control.

-

Calculate the percentage of protein synthesis inhibition and determine the IC50 value as described for the in vitro assay.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound by measuring the metabolic activity of cultured cells.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosome positions on mRNAs within a cell at a specific moment. When combined with treatment with a translational inhibitor like this compound, it can reveal the precise points in the translation elongation cycle that are affected.

Workflow Diagram:

Caption: General workflow for ribosome profiling with a translational inhibitor.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to the desired density and treat with an appropriate concentration of this compound (determined from previous assays) or vehicle for a short period to induce translational stalling.

-

Lyse the cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to "freeze" the ribosomes on the mRNA.

-

-

Nuclease Digestion:

-

Treat the cell lysate with RNase I to digest any mRNA that is not protected by ribosomes.

-

-

Monosome Isolation:

-

Layer the digested lysate onto a sucrose gradient and perform ultracentrifugation to separate the monosomes (single ribosomes bound to mRNA fragments) from polysomes, ribosomal subunits, and other cellular components.

-

-

Ribosome-Protected Fragment (RPF) Extraction:

-

Collect the monosome fraction and extract the RNA.

-

Isolate the RPFs (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Trim adapter sequences and align the sequencing reads to a reference genome or transcriptome.

-

Analyze the distribution of ribosome footprints along the mRNA transcripts. A buildup of ribosome density at specific points in the coding sequence of many genes in the this compound-treated sample compared to the control would indicate the sites of translational stalling caused by the drug.

-

Conclusion

This compound is a potent inhibitor of protein synthesis with significant potential in both basic research and therapeutic development. The protocols outlined in these application notes provide a comprehensive framework for investigating its mechanism of action and cytotoxic effects. By employing these assays, researchers can gain valuable insights into the role of translational control in cellular processes and explore the potential of this compound as a therapeutic agent.

References

Application Notes & Protocols: Synthesis of Didemnin C Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Didemnins (B1670499) are a class of cyclic depsipeptides originally isolated from the marine tunicate Trididemnum solidum.[1] These compounds exhibit a wide range of potent biological activities, including antitumor, antiviral, and immunosuppressive effects.[1][2] Didemnin (B1252692) C, with the molecular formula C₅₂H₈₂N₆O₁₄, is a notable member of this family.[3][4] The core structure of most didemnins is a macrocycle, with variations in the linear side chain attached at the threonine amide position defining the different analogues. The biological activity of these molecules is highly dependent on the structure of this side chain, making the synthesis of derivatives a key strategy for developing new therapeutic agents with improved efficacy and reduced toxicity.

This document provides an overview of synthetic strategies, detailed experimental protocols for key steps, and data on the structure-activity relationships of Didemnin C and its derivatives.

Synthetic Strategies and Workflows

The synthesis of didemnin derivatives is a complex undertaking that can be broadly categorized into total synthesis and semi-synthesis approaches.

-

Total Synthesis: This approach involves the complete, step-by-step construction of the molecule from simple starting materials. A common strategy is the convergent synthesis, where the macrocycle and the linear side chain are prepared separately and then coupled. Key steps typically include:

-

Solid-Phase Peptide Synthesis (SPPS): Building the linear peptide precursor of the macrocycle.

-

Macrocyclization: Forming the characteristic depsipeptide ring structure.

-

Side-Chain Synthesis: Preparing the desired side-chain moiety.

-

Coupling and Deprotection: Attaching the side chain to the macrocycle and removing protecting groups.

-

-

Semi-Synthesis: This more recent and efficient approach leverages biotechnology. It begins with the microbial fermentation of a natural didemnin, such as Didemnin B, which is then chemically modified to produce desired derivatives like Plitidepsin (dehydrodidemnin B) or other analogues. This method can overcome the supply limitations of isolating the compounds from their natural marine source and provides a versatile platform for generating novel derivatives. For example, a one-step conversion of Didemnin B to Plitidepsin has been developed with over 90% yield.

The general workflow for synthesizing a this compound derivative via a total synthesis approach is outlined below.

Caption: General workflow for the total synthesis of this compound derivatives.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in peptide synthesis and are intended as a starting point for researchers. Specific conditions may require optimization depending on the exact sequence and protecting groups used.

Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor

This protocol describes the assembly of the linear peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids

-

2-Chlorotrityl chloride resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Methodology:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Add the first Fmoc-protected amino acid and DIPEA. Agitate the mixture for 2-4 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with a 20% piperidine solution in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2-4 hours at room temperature.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the linear sequence.

-

Cleavage from Resin: Once the linear sequence is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (note: for macrocyclization, a milder cleavage from a hyper-acid sensitive resin is used to keep side-chain protection intact).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide, wash with ether, and dry. Purify the linear precursor using reverse-phase HPLC.

Protocol 2: Macrocyclization to Form the Depsipeptide Core

This protocol describes the critical ring-closing step to form the macrocycle.

Materials:

-

Protected linear depsipeptide precursor

-

Anhydrous DCM or DMF

-

Coupling reagent (e.g., DPPA - diphenylphosphoryl azide, HATU)

-

Base (e.g., NaHCO₃, DIPEA)

Methodology:

-

High Dilution Conditions: Dissolve the linear precursor in a large volume of anhydrous solvent (e.g., DCM or DMF) to achieve a low concentration (typically 0.1-1 mM). This favors intramolecular cyclization over intermolecular polymerization.

-

Addition of Reagents: Slowly add the coupling reagent (e.g., DPPA, 1.5 eq.) and a base (e.g., NaHCO₃, 3 eq.) to the solution over several hours using a syringe pump.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-48 hours. Monitor the progress of the cyclization by LC-MS or HPLC by observing the disappearance of the linear precursor and the appearance of the cyclic product.

-

Work-up: Once the reaction is complete, quench any remaining coupling reagent. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent and purify by silica (B1680970) gel chromatography or reverse-phase HPLC to isolate the protected macrocycle.

Structure-Activity Relationship (SAR) Data

The biological activity of didemnin derivatives is highly sensitive to structural modifications, particularly in the side chain. The following table summarizes key SAR findings from various studies.

| Compound/Modification | Modification Type | Key Bioactivity Result (vs. Didemnin B) | Reference |

| Nordidemnin B | Natural analogue | Similar cytotoxic and antineoplastic activity. | |

| Dehydrodidemnin B (Plitidepsin) | Side-chain modification | Remarkable gain in in-vitro and in-vivo antitumor activity. | |

| Didemnin M | Side-chain modification | Significant increase in immunosuppressive activity (MLR assay). | |

| Mandelyl Residue Analogue | Replacement of terminal lactyl | Maintained high cytotoxic activity (ID₅₀ of 1.1 nM vs L1210). | |

| Palmityl Residue Analogue | Lipophilic side chain | Dramatic loss in cytotoxic activity. | |

| Inverted MeLeu Chirality | Stereochemical change | Marked reduction in in-vitro activity. | |

| [Tic⁵] Didemnin B | Conformational restraint | Comparable potency as a protein biosynthesis inhibitor. |

Mechanism of Action and Signaling Pathway

Didemnins exert their potent biological effects through multiple mechanisms, most notably the inhibition of protein synthesis. Didemnin B has been shown to bind to the eukaryotic elongation factor 1 alpha (eEF1A), preventing the translocation of aminoacyl-tRNA and halting peptide elongation.

Interestingly, this inhibition of protein synthesis leads to a secondary effect: the activation of the mTORC1 signaling pathway. This occurs because didemnin-induced protein synthesis inhibition causes the rapid degradation of REDD1, a short-lived protein that acts as a natural inhibitor of mTORC1. The loss of REDD1 relieves this inhibition, resulting in mTORC1 activation.

Caption: Didemnin's mechanism of action on the mTORC1 signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of Didemnin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins (B1670499) are a class of cyclic depsipeptides isolated from the marine tunicate Trididemnum solidum.[1][2] This class of compounds, particularly Didemnin (B1252692) B, has demonstrated potent antitumor, antiviral, and immunosuppressive activities.[3][4] Didemnin C is a naturally occurring analog, though it is present in trace amounts compared to Didemnins A and B.[5] While extensive in vivo research has been conducted on Didemnin B, leading to its entry into clinical trials, specific in vivo experimental data for this compound is scarce in publicly available literature.

These application notes and protocols are designed to provide a comprehensive framework for initiating and conducting in vivo studies on this compound. The methodologies and data presented are largely extrapolated from studies on Didemnin B, the most potent and well-studied member of the didemnin family. Researchers should, therefore, consider these protocols as a starting point and perform necessary dose-response and toxicity studies to establish the optimal experimental parameters for this compound.

The primary mechanism of action for didemnins is the inhibition of protein synthesis, which leads to the induction of apoptosis and disruption of the cell cycle.

Data Presentation: In Vivo Efficacy and Toxicity of Didemnins

The following tables summarize quantitative data from in vivo studies of Didemnin B, which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Antitumor Efficacy of Didemnin B in Murine Models

| Animal Model | Tumor Model | Didemnin B Dose | Route of Administration | Therapeutic Effect | Reference |

| Mice | P388 Leukemia | Not Specified | Not Specified | Active at low concentrations | |

| Mice | B16 Melanoma | Not Specified | Not Specified | Active | |

| Rat | Yoshida Ascites Tumor | 0.06 mg/kg | Intraperitoneal | High antitumor activity | |

| Rat | T8 Sarcoma of Guérin | 0.06 mg/kg | Other than Intraperitoneal | Ineffective |

Table 2: In Vivo Immunosuppressive Activity of Didemnin B in a Murine Model

| Animal Model | Assay | Didemnin B Dose | Route of Administration | Therapeutic Effect | Reference |

| Mice | Graft-Versus-Host Reaction (GVHR) | 0.05 - 0.20 mg/kg/day for 7 days | Not Specified | 40-60% inhibition of splenomegaly | |

| Mice | Graft-Versus-Host Reaction (GVHR) | 0.3 mg/kg/day on days 1, 2, 4, and 6 | Not Specified | 71% inhibition of splenomegaly |

Table 3: Toxicity of Didemnin B in Preclinical and Clinical Studies

| Species | Study Type | Dose | Observed Toxicities | Reference |

| Rat | Preclinical | 0.06 mg/kg | Highest non-toxic dose | |

| Humans | Phase I Clinical Trial | 0.14 to 4.51 mg/m² | Nausea, vomiting, mild hepatic toxicity (elevated transaminases and bilirubin) | |

| Humans | Phase I Clinical Trial | 1.6 mg/m²/day for 5 days | Recommended Phase II dose |

Experimental Protocols

Protocol 1: General Procedure for In Vivo Antitumor Efficacy Study of this compound in a Murine Xenograft Model

This protocol is adapted from standard methodologies used for Didemnin B and other anticancer agents.

1. Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude-Foxn1nu) to allow for the growth of human tumor xenografts.

-

Animals should be 6-8 weeks old and acclimated for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

-

Culture a relevant human tumor cell line (e.g., a cancer type for which Didemnin B has shown in vitro activity).

-

Harvest cells during the exponential growth phase.

-

Subcutaneously inject a suspension of 1 x 10^6 to 1 x 10^7 tumor cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

3. Tumor Growth Monitoring and Animal Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).

4. This compound Formulation and Administration:

-

Important: Due to the lack of specific data for this compound, initial dose-finding studies are crucial. Start with a low dose and escalate to determine the maximum tolerated dose (MTD).

-

Based on Didemnin B data, a starting dose range of 0.01-0.1 mg/kg could be explored.

-

Formulate this compound in a suitable vehicle. For Didemnin B, a formulation of 90% D5W + 5% Cremophor + 5% DMSO has been used for animal studies.

-

Administer this compound via the desired route. Intraperitoneal (i.p.) injection has been shown to be effective for Didemnin B. Other routes like intravenous (i.v.) can also be explored.

-

The treatment schedule should be optimized (e.g., daily, every other day, or weekly) based on the MTD and efficacy studies.

5. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight of the animals throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the animals.

-

Excise the tumors and record their final weight.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

6. Toxicity Assessment:

-

Monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

-

Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any treatment-related changes.

Protocol 2: In Vivo Immunosuppressive Activity Assessment of this compound using a Murine Graft-Versus-Host Reaction (GVHR) Model

This protocol is based on the methodology used to evaluate the immunosuppressive effects of Didemnin B.

1. Animal Model:

-

Use two different strains of mice with a major histocompatibility complex (MHC) mismatch (e.g., parental C57BL/6 and recipient (C57BL/6 x DBA/2)F1).

2. Induction of GVHR:

-

Prepare a single-cell suspension of splenocytes from the donor mice (C57BL/6).

-

Inject a specific number of donor splenocytes (e.g., 50 x 10^6) intravenously into the recipient mice.

3. This compound Administration:

-

Based on the effective doses of Didemnin B (0.05-0.3 mg/kg/day), establish a dose range for this compound.

-

Administer this compound to the recipient mice according to a predetermined schedule (e.g., daily for 7 days, starting on the day of cell transfer).

4. Evaluation of Immunosuppression:

-

After a specific period (e.g., 7-10 days), euthanize the recipient mice.

-

Harvest and weigh the spleens.

-

Calculate the spleen index (spleen weight / body weight).

-

A reduction in the spleen index in the this compound-treated group compared to the vehicle-treated control group indicates immunosuppressive activity.

Mandatory Visualizations

References

- 1. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I clinical trial of didemnin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate (1981) | Kenneth L. Rinehart | 310 Citations [scispace.com]

- 4. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and cellular effects of didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Didemnin B: A Potent Inducer of Apoptosis for Preclinical Research

Application Notes and Protocols

Introduction

Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated significant antitumor, antiviral, and immunosuppressive activities. Its potent cytotoxic effects are largely attributed to its ability to induce rapid and widespread apoptosis in a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for researchers utilizing Didemnin B to induce apoptosis in experimental setups.

Didemnin B's primary mechanism of action involves the dual inhibition of eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[1][4] This dual inhibition leads to a cascade of cellular events, including the suppression of the anti-apoptotic protein Mcl-1, ultimately culminating in the activation of caspases and the execution of the apoptotic program.

Data Presentation

Table 1: In Vitro Efficacy of Didemnin B in Various Cell Lines

| Cell Line | Cell Type | IC50 | Exposure Time | Key Findings | Reference |

| L1210 | Leukemia | 0.001 µg/mL | Not Specified | Inhibition of cell growth | |

| MCF-7 | Breast Carcinoma | 12 nM (protein synthesis inhibition) | Not Specified | Apoptosis observed at ≥100 nM | |

| Vaco451 | Colon Tumor | Low nM range | 6 hours | Selective toxicity and apoptosis induction | |

| HL-60 | Promyelocytic Leukemia | Not Specified | 140 minutes | 100% of cells undergo apoptosis | |

| Human Tumor Biopsies | Various Carcinomas | 4.2 x 10⁻³ µg/mL | Continuous | Significant antitumor activity |

Table 2: Time-Dependent Effects of Didemnin B

| Cell Line | Concentration | Time Point | Observed Effect | Reference |

| Vaco451 | 1 µM | 2 hours | Maximal caspase activation | |

| Vaco451 | 1 µM | 5 hours | Selective toxicity observed | |